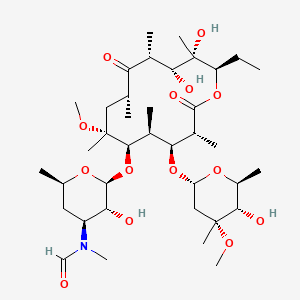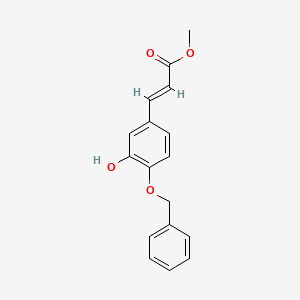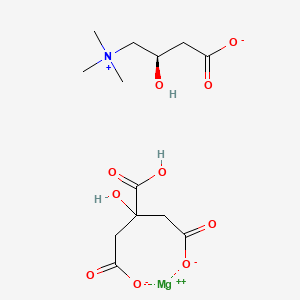
Fondenafil-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fondenafil-d5 is a deuterium-labeled derivative of Fondenafil. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly alter their pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Méthodes De Préparation
The synthesis of Fondenafil-d5 involves the use of deuterated reagents in the reaction process. The specific synthetic route can vary depending on the desired purity and yield. Generally, the preparation involves the substitution of hydrogen atoms with deuterium in the parent compound, Fondenafil. This process requires careful control of reaction conditions to ensure the selective incorporation of deuterium .
Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds. These methods typically involve large-scale synthesis using deuterated reagents and solvents, followed by purification steps to achieve the desired product quality .
Analyse Des Réactions Chimiques
Fondenafil-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield deuterated analogs of oxidized Fondenafil .
Applications De Recherche Scientifique
Fondenafil-d5 has several scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and breakdown of Fondenafil in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Fondenafil.
Industry: Applied in the development of new pharmaceuticals to improve drug efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of Fondenafil-d5 is similar to that of Fondenafil. It involves the inhibition of phosphodiesterase type 5 (PDE-5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow. This mechanism is particularly relevant in the treatment of conditions such as erectile dysfunction and pulmonary arterial hypertension .
Comparaison Avec Des Composés Similaires
Fondenafil-d5 is unique due to the incorporation of deuterium, which can enhance its pharmacokinetic and metabolic properties compared to its non-deuterated counterpart, Fondenafil. Similar compounds include other deuterium-labeled drugs such as deuterated sildenafil and deuterated tadalafil. These compounds also exhibit improved pharmacokinetic profiles and are used in similar research applications .
Propriétés
Numéro CAS |
1324230-58-1 |
|---|---|
Formule moléculaire |
C24H32N6O3 |
Poids moléculaire |
457.59 |
Nom IUPAC |
5-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carbonyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,31)/i2D3,6D2 |
Clé InChI |
BNQTXDVBJLRWNB-QKLSXCJMSA-N |
SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C |
Synonymes |
5-[2-Ethoxy-5-[(4-ethyl-d5-1-piperazinyl)carbonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester](/img/structure/B589479.png)




